

n-Octyl-D-glucosamine: Surfactant Classification, Mechanistic Properties, and Advanced Applications

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Compound of Interest

Compound Name: *n-Octyl-D-glucosamine*

CAS No.: 188033-95-6

Cat. No.: B065339

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Executive Summary

In the landscape of amphiphilic molecules, **n-Octyl-D-glucosamine** occupies a highly specialized niche. Unlike conventional linear non-ionic surfactants (e.g., alkyl polyglucosides), this compound integrates a primary/secondary amine linkage between its hydrophobic alkyl tail and its hydrophilic carbohydrate head. This unique structural dichotomy allows it to function not only as a highly effective solubilizing agent for membrane proteins but also as a potent chiral resolving agent in advanced separation sciences [1].

This technical guide provides a comprehensive analysis of the classification, physicochemical properties, and synthesis of **n-octyl-D-glucosamine**, alongside field-proven protocols for its deployment in molecular imprinting and chiral chromatography.

Molecular Classification and Physicochemical Profiling

Surfactant Classification

n-Octyl-D-glucosamine is formally classified as a pH-responsive non-ionic alkylaminosaccharide surfactant.

- At physiological and basic pH ($\text{pH} > 8$): The secondary amine group remains unprotonated, and the molecule behaves as a classic non-ionic surfactant. It relies entirely on the extensive hydrogen-bonding network of its glucosamine hydroxyl groups for aqueous solvation.
- At acidic pH ($\text{pH} < 6$): The amine group undergoes protonation, shifting the molecule into a cationic surfactant state. This pH-dependent switch alters its Critical Micelle Concentration (CMC) and allows for dynamic electrostatic interactions with negatively charged biomolecules or silica substrates.

Structural Causality

The selection of an eight-carbon (C8) aliphatic chain is not arbitrary. In surfactant design, the C8 tail provides a precise Hydrophilic-Lipophilic Balance (HLB) that drives micellization without rendering the monomer insoluble in aqueous media [2]. Furthermore, compared to its analog N-octyl-D-glucamine, **n-octyl-D-glucosamine** lacks one specific hydroxymethyl group, which subtly increases its lipophilicity and alters its spatial packing during micelle formation [1].

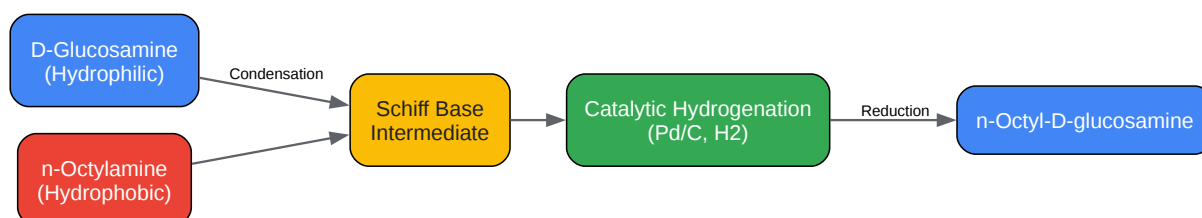
Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of **n-octyl-D-glucosamine**, critical for formulation and experimental design [1] [2].

Parameter	Value	Analytical Method / Condition
Molecular Formula	C ₁₄ H ₃₁ NO ₄	Elemental Analysis
Molar Mass	277.4 g/mol	Mass Spectrometry
Melting Point	121 °C – 124 °C	Differential Scanning Calorimetry (DSC)
Specific Rotation [α] _D	-15°	Polarimetry (c=1, Methanol)
Vapor Pressure	3.34 × 10 ⁻¹³ mmHg	Knudsen Effusion Method (25 °C)
Solubility Profile	H ₂ O (Slightly), MeOH (Soluble, heated)	Turbidimetry

Synthesis Methodologies

The industrial and academic standard for synthesizing **n-octyl-D-glucosamine** relies on the reductive amination of D-glucose or D-glucosamine with n-octylamine. Modern approaches utilize palladium-catalyzed flow synthesis to prevent thermal degradation of the saccharide and ensure high stereoselectivity [1].



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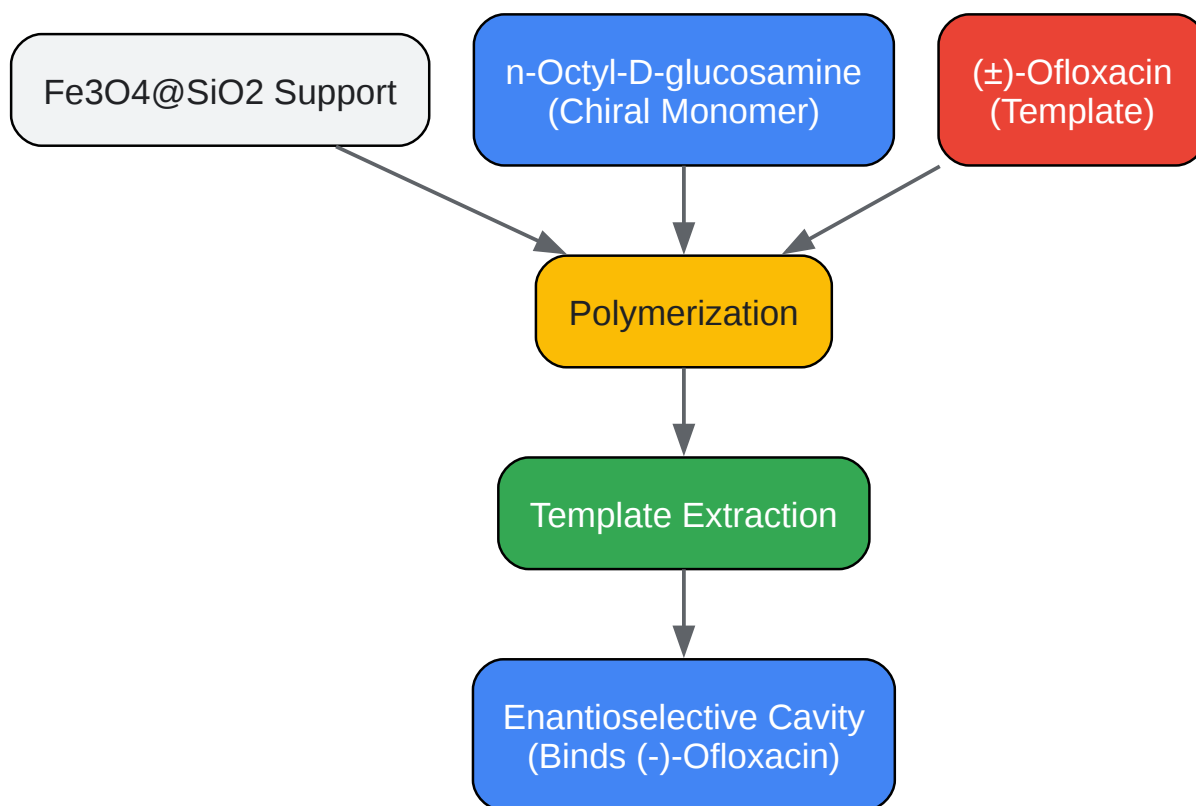
Fig 1. Synthesis workflow of **n-Octyl-D-glucosamine** via reductive amination.

Protocol 1: Catalytic Flow Synthesis of n-Octyl-D-glucosamine

- Rationale: Traditional batch synthesis often suffers from over-alkylation. A continuous flow protocol using a palladium catalyst ensures high stereoselectivity and minimizes thermal degradation.
- Step 1: Precursor Preparation. Dissolve 1.0 eq of D-glucosamine and 1.1 eq of n-octylamine in anhydrous methanol to form the reactant stream.
- Step 2: Imine Formation. Pump the mixture through a heated reactor coil (80 °C) with a residence time of 15 minutes to facilitate Schiff base condensation.
- Step 3: Catalytic Reduction. Introduce the stream into a packed-bed reactor containing a Palladium-benzonitrile triflate complex under a continuous hydrogen pressure of 4 bar [1].
- Step 4: In-line Purification. Pass the effluent through a column packed with Amberlyst 15 to scavenge unreacted amines and residual palladium.
- Step 5: Crystallization. Concentrate the eluate in vacuo and recrystallize from ethanol/water to yield high-purity (>98%) **n-octyl-D-glucosamine**.

Advanced Applications: Chiral Resolution

Beyond its use as a standard solubilizer, **n-octyl-D-glucosamine** is a highly sought-after chiral monomer in the fabrication of Magnetic Molecularly Imprinted Polymers (MMIPs) [3]. Its multiple hydroxyl groups form stereospecific hydrogen bonds with template molecules, while the octyl chain provides a hydrophobic pocket, perfectly mimicking biological receptor sites. It is extensively used to isolate (-)-ofloxacin from racemic mixtures[4].



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Fig 2. Workflow for synthesizing chiral MMIPs using **n-Octyl-D-glucosamine**.

Protocol 2: Fabrication of Chiral MMIPs for (-)-Ofloxacin Resolution

- Rationale: By polymerizing a matrix around a template molecule (ofloxacin) bonded to our chiral surfactant, we create a synthetic receptor. Upon removal of the template, the remaining cavity is stereospecifically complementary to the (-)-enantiomer.
- Step 1: Support Functionalization. Coat Fe₃O₄ magnetic nanoparticles with a silica layer (Fe₃O₄@SiO₂) using tetraethoxysilane (TEOS) via a base-catalyzed sol-gel process. This prevents iron oxidation and provides a grafting surface.
- Step 2: Pre-assembly. In a porogenic solvent (e.g., methanol/acetonitrile), dissolve (±)-ofloxacin (template) and **n-octyl-D-glucosamine** (chiral monomer) in a 1:4 molar ratio. Stir for 2 hours at 4 °C to allow non-covalent complexation [4].

- Step 3: Polymerization. Add ethylene glycol dimethacrylate (EGDMA) as a cross-linker and 2,2'-azobisisobutyronitrile (AIBN) as an initiator. Purge with N₂ and heat to 60 °C for 24 hours under mechanical stirring.
- Step 4: Template Extraction. Isolate the magnetic polymers using an external magnetic field. Wash the polymers sequentially with a methanol/acetic acid (9:1, v/v) solution to disrupt the hydrogen bonds and extract the ofloxacin template [4].
- Step 5: Validation. Verify the removal of the template via UV-Vis spectroscopy. The resulting cavities will now selectively adsorb (-)-ofloxacin from racemic solutions.

Conclusion

n-Octyl-D-glucosamine represents a sophisticated class of amphiphilic molecules. By bridging the gap between traditional non-ionic surfactants and chiral resolving agents, it provides researchers with a versatile tool for both biomolecular solubilization and the precise enantiomeric separation of complex pharmaceuticals. Strict adherence to catalytic synthesis protocols and controlled polymerization environments is essential to fully leverage its stereospecific capabilities.

References

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- Bio-based Surfactants - Radboud Repository Source: [Radboud University Repository URL](#)
- Modification of Silicone Hydrogel Contact Lenses for the Selective Adsorption of Ofloxacin Source: [ResearchGate URL](#)
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